molecular formula C8H10BrNO B2931393 4-Bromo-2-methoxy-3-methylaniline CAS No. 1208077-61-5

4-Bromo-2-methoxy-3-methylaniline

Cat. No.: B2931393
CAS No.: 1208077-61-5
M. Wt: 216.078
InChI Key: AAKVNFFHLAXJBJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-3-methylaniline is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-3-methylaniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, reduction, and bromination processes, often using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine or methoxy groups to other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Bromo-2-methoxy-3-methylaniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.

    Materials Science: It is used in the production of advanced materials with unique properties, such as conductive polymers or specialty coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-3-methylaniline depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary widely depending on the compound’s structure and the biological system .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylaniline: Similar structure but lacks the methoxy group.

    4-Bromo-3-methylaniline: Similar structure but with different substitution pattern.

    4-Methoxy-2-methylaniline: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-2-methoxy-3-methylaniline is unique due to the specific combination of bromine, methoxy, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

4-bromo-2-methoxy-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKVNFFHLAXJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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